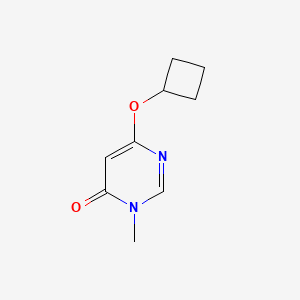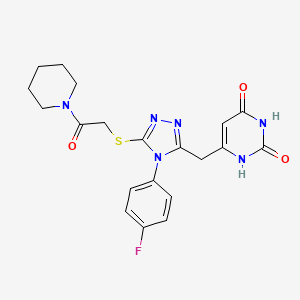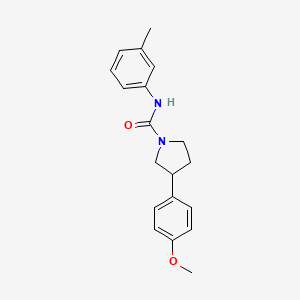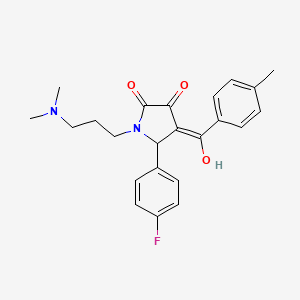
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with similar structural motifs that have been studied for their therapeutic properties.
Synthesis Analysis
The synthesis of related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has been explored due to their potential antipsychotic properties. These compounds were synthesized with the intention of finding isosteric replacements for amino and ketone groups, which are present in earlier series of compounds with antipsychotic-like profiles. The synthesis process involved the careful selection of substituents to maintain activity, as seen with the use of methyl groups and a 3-chloro substituent on the phenyl ring. However, attempts to synthesize certain analogs led to unexpected ring-closure, demonstrating the complexity of such synthetic pathways .
Molecular Structure Analysis
The molecular structure and properties of a structurally similar antidepressant compound were examined using Density Functional Theory (DFT) methods. The structure was optimized using computational methods, and various parameters such as bond lengths, angles, and dihedral angles were determined. The study also involved the analysis of charges, polarizability, and dipole moment using different basis sets, highlighting the importance of computational methods in understanding the molecular properties of such compounds .
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the specific compound , they do offer insights into the reactivity of structurally related molecules. For instance, the synthesis of pyrazol-5-ols involved reactions that led to the formation of unexpected products, indicating that the chemical reactivity of such compounds can be complex and sometimes unpredictable .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related antidepressant compound were thoroughly analyzed. The study included the determination of vibrational spectra using FT IR, the analysis of NMR spectra to identify isomer shifts, and the use of Natural Bond Orbital (NBO) analysis to understand electron transfers within the molecule. Additionally, the hardness and softness of the molecule were assessed by examining the energy difference between HOMO and LUMO in the presence of various solvents. UV-Vis spectroscopy was also employed to study the electronic transitions of the drug, providing a comprehensive understanding of its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
The generation of structurally diverse libraries through alkylation and ring closure reactions showcases the versatility of compounds with similar structural features. For example, the use of ketonic Mannich bases derived from acetylthiophene as starting materials in various alkylation and ring closure reactions demonstrates the ability to generate a wide array of compounds, including dithiocarbamates, thioethers, and a range of heterocyclic compounds such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Pharmacological Potential
The structural complexity of compounds similar to the one offers potential for pharmacological applications. For instance, the study of novel potential antipsychotic agents that do not interact with dopamine receptors but have antipsychotic-like profiles in behavioral animal tests indicates the possibility of developing new therapeutic agents with unique mechanisms of action (Wise et al., 1987).
Antimicrobial and Antioxidant Applications
The synthesis and evaluation of novel isoxazoline incorporated pyrrole derivatives for their in vitro antibacterial activity highlight the antimicrobial potential of structurally similar compounds. This opens avenues for the development of new antimicrobial agents (Kumar et al., 2017). Furthermore, studies on the radical scavenging activity of phenolic compounds and their derivatives, including fluorophenols, provide insights into the antioxidant potential of compounds with related structural features (Al‐Sehemi & Irfan, 2017).
Fluorescent Probes and Sensors
The development of fluorescent probes with aggregation-enhanced emission features for the quantitative detection of low levels of carbon dioxide showcases the application of similar compounds in sensing technologies. This highlights the potential for utilizing structurally related compounds in the development of novel sensors and probes for environmental monitoring and biological applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15-5-7-17(8-6-15)21(27)19-20(16-9-11-18(24)12-10-16)26(23(29)22(19)28)14-4-13-25(2)3/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBBNDSYHWJAH-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)
![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)
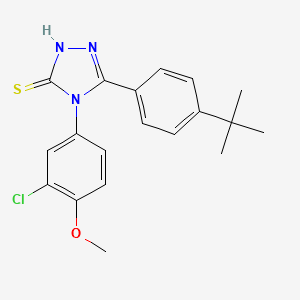
![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)
![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)
![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)
